2-Methyl-2-(oxolan-3-yl)propan-1-amine
Description
2-Methyl-2-(oxolan-3-yl)propan-1-amine is a branched aliphatic amine featuring a tetrahydrofuran (oxolane) ring attached to the second carbon of a propane backbone. Its molecular structure includes a primary amine group at the terminal carbon (C1), a geminal dimethyl group, and an oxolan-3-yl substituent at C2. The oxolane ring enhances solubility in polar solvents and may influence bioavailability in drug design .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
RQCBIDWFEAYJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with oxirane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Methyl-2-(oxolan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methyloxetan-3-yl)propan-1-amine
- Structure : Contains a strained 4-membered oxetane ring at C2.
- Molecular Weight : 129.2 g/mol (vs. 143.23 g/mol for the target compound).
- Reactivity : The oxetane ring’s higher ring strain increases reactivity in ring-opening reactions, advantageous for agrochemical intermediates .
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its compact, polar structure.
3-(Oxan-2-yl)prop-2-en-1-amine
- Structure : Features a 6-membered oxane (tetrahydropyran) ring and an alkene group.
- Molecular Weight : 141.21 g/mol.
- Reactivity : The alkene enables conjugation or cycloaddition reactions, useful in polymer chemistry .
- Applications : Explored in material science for crosslinking polymers and drug delivery systems.
2-Methoxy-2-(oxolan-3-yl)propan-1-amine
- Structure : Methoxy substituent replaces one methyl group on C2.
- Molecular Weight : ~159.23 g/mol (estimated).
Aromatic and Heterocyclic Derivatives
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine
- Structure : Combines oxolane with a thiadiazole ring.
- Reactivity : Thiadiazole’s sulfur and nitrogen atoms enable hydrogen bonding, enhancing antimicrobial activity .
Aliphatic Amines with Bulky Substituents
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine
- Structure : Cyclopentyl and chloro substituents introduce steric bulk.
- Molecular Weight : 175.70 g/mol.
- Applications: Intermediate in organocatalysis; chlorine enhances electrophilicity for SN2 reactions .
Comparative Data Table
Key Research Findings
- Oxolane vs. Oxetane : The 5-membered oxolane ring in the target compound offers greater conformational stability than oxetane, favoring sustained-release drug formulations. However, oxetane derivatives exhibit superior reactivity in photoaffinity labeling .
- Aromatic vs. Aliphatic Substituents: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) show enhanced binding to serotonin receptors but suffer from reduced metabolic stability compared to oxolane derivatives .
- Steric Effects : Bulky substituents like cyclopentyl (e.g., 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine) hinder enzymatic degradation, making them suitable for protease inhibitors .
Biological Activity
2-Methyl-2-(oxolan-3-yl)propan-1-amine, also known as this compound hydrochloride, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The chemical structure of this compound includes an oxolane ring, which contributes to its unique properties. The presence of a methyl group and the amine functional group are critical for its biological interactions.
| Feature | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₅N (for the base form) |
| Functional Groups | Amine, oxolane ring |
| Structural Characteristics | Methyl substitution on the main chain |
Research indicates that this compound interacts with specific molecular targets, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Its ability to bind effectively to certain receptors suggests potential roles in therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering signaling pathways and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential in antimicrobial applications.
Antimicrobial Potential
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
Case Study: Inhibition of Specific Enzymes
A notable investigation focused on the compound's ability to inhibit lysosomal phospholipase A₂ (LPLA₂). This enzyme plays a crucial role in lipid metabolism, and its inhibition could lead to significant pharmacological effects. The study demonstrated that specific concentrations of the compound led to a marked decrease in LPLA₂ activity in vitro .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-1-(oxolan-3-yl)propan-2-amine | Contains an oxolane ring | Moderate enzyme inhibition |
| 3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine | Dioxolane ring | Limited antimicrobial activity |
| 2-Methoxy-3-(oxolan-2-yl)propan-1-amines | Methoxy group present | Enhanced reactivity but less biological activity |
Future Research Directions
The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the safety and efficacy in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Derivatives Exploration : To synthesize and test derivatives for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
